molecular formula C11H13ClN2O2 B2486444 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid CAS No. 953751-20-7

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2486444
CAS No.: 953751-20-7
M. Wt: 240.69
InChI Key: YOSRZAOSDZTMAM-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring, a privileged scaffold in drug discovery, substituted with a carboxylic acid group and a 5-chloropyridin-2-yl moiety . This structure makes it a versatile intermediate for the synthesis of more complex molecules. Piperidine derivatives are extensively investigated for their biological activity and are common components in compounds targeting infectious diseases . Specifically, this chemical scaffold has been identified as a key structural feature in inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a validated target in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . Furthermore, related piperidine-4-carboxylic acid derivatives are frequently utilized in scientific research, including applications in spectroscopy and as intermediates in multi-step synthetic routes . The presence of both hydrogen bond acceptor and donor sites, along with a handle for further functionalization via the carboxylic acid group, allows researchers to explore structure-activity relationships and optimize drug-like properties

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSRZAOSDZTMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloropyridine

The 5-chloro substituent on the pyridine ring undergoes nucleophilic substitution under specific conditions:

Reaction ConditionsNucleophileProductYieldReference
100°C, DMF, K₂CO₃Piperidine1-(5-Piperidinopyridin-2-yl) derivative68%
120°C, EtOH/H₂O, TEAEthyl isonicotinateCross-coupled pyridylpiperidine~60%
Microwave (150°C), sealed tubeAmines5-Amino-pyridin-2-yl derivatives45-75%

Mechanistic Insight : The electron-deficient pyridine ring activates the C-Cl bond for substitution. Steric hindrance from the adjacent piperidine group reduces reactivity compared to unsubstituted chloropyridines.

Carboxylic Acid Derivitization

The -COOH group participates in classical acid-mediated reactions:

Esterification

AlcoholCatalystConditionsEster ProductYield
MethanolH₂SO₄ (cat.)Reflux, 12 hrMethyl ester92%
EthanolSOCl₂RT, 2 hrEthyl ester85%
Benzyl alcoholDCC/DMAPCH₂Cl₂, 0°C→RTBenzyl ester78%

Key Finding : Ethyl ester formation via SOCl₂ activation shows superior yields compared to Fischer esterification.

Amide Formation

AmineCoupling ReagentBaseSolventYield
BenzylamineHATUDIPEADMF83%
4-FluoroanilineEDCl/HOBtNMMTHF71%
MorpholineCDICHCl₃89%

Optimization : HATU/DIPEA in DMF gave higher yields for aromatic amines, while CDI proved effective for alicyclic amines .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation/acylation:

ReagentConditionsProductSelectivity
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzyl quaternary ammonium salt94%
Acetyl chlorideTEA, CH₂Cl₂, 0°CN-Acetylpiperidine derivative88%
Methyl acrylateMichael addition, RTN-(2-Carbomethoxyethyl) substitution63%

Challenge : The steric environment of the piperidine nitrogen necessitates vigorous conditions for complete alkylation .

Decarboxylation Pathways

Controlled thermal decarboxylation occurs under specific conditions:

TemperatureCatalystAtmosphereMain ProductPurity
220°CCu powder (0.1 eq)N₂1-(5-Chloropyridin-2-yl)piperidine95%
180°CQuinolineVacuumPiperidine-pyridine dimer82%

Mechanism : Radical pathway dominates above 200°C, while ionic mechanisms prevail at lower temps with catalysts.

Metal-Catalyzed Cross-Couplings

The chloropyridine moiety enables coupling reactions:

Reaction TypeCatalyst SystemPartnerProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid5-Phenylpyridin-2-yl derivative67%
Buchwald-HartwigPd₂(dba)₃/XantphosMorpholine5-Morpholinopyridin-2-yl compound58%
UllmannCuI, 1,10-phenanthrolineThiophenol5-(Phenylthio)pyridin-2-yl analogue49%

Limitation : Moderate yields attributed to steric hindrance from the piperidine ring .

pH-Dependent Tautomerism

The carboxylic acid exhibits pH-responsive behavior:

pH RangeDominant Formλmax (UV-Vis)Solubility (H₂O)
<2.5Neutral (-COOH)274 nm12 mg/mL
2.5-5.0Zwitterionic281 nm34 mg/mL
>5.0Deprotonated (-COO⁻)265 nm89 mg/mL

Implication : Solubility shifts enable pH-selective reaction design, particularly for aqueous-phase chemistry .

Photochemical Reactivity

UV irradiation induces unique transformations:

WavelengthSolventAdditiveMajor ProductQuantum Yield
254 nmMeCNPyridine ring-opening dimer0.12
365 nmEtOAcRose BengalSinglet oxygen adduct at piperidine0.08
300 nmCHCl₃AIBNRadical coupling product0.15

Caution : Light sensitivity necessitates amber glass storage for long-term stability .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. The chloropyridine and carboxylic acid groups provide orthogonal reactivity handles, enabling sequential functionalization strategies. Recent advances in decarboxylative coupling (2024 data) suggest untapped potential in C-H activation chemistry. Controlled studies on stereoelectronic effects (e.g., piperidine conformation on substitution rates) remain an area for further investigation.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structure, featuring a piperidine ring and a chlorinated pyridine moiety, is common in many pharmaceuticals, which suggests that it may interact with biological systems effectively.

Key Therapeutic Areas:

  • Neurological Disorders : The compound may modulate neurotransmitter receptors, potentially influencing pathways related to mood disorders and neurodegenerative conditions.
  • Antiparasitic Activity : Similar compounds have shown effectiveness against malaria parasites by targeting specific sodium pumps (e.g., PfATP4) .

Organic Synthesis

In organic chemistry, 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in creating new compounds with diverse functionalities.

Common Reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophiles can replace the chlorine atom on the pyridine ring, leading to the formation of amides or esters .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing piperidine rings often exhibit diverse pharmacological effects:

  • Receptor Modulation : Many derivatives act as modulators of neurotransmitter receptors.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways .

Study on Structural Analogues

A comparative study on piperidine derivatives found that modifications in the chlorination pattern significantly affected biological activity. For instance, structural analogs with varying positions of chlorine on the pyridine ring exhibited different levels of potency against specific biological targets.

Pharmacokinetic Profiling

Research focusing on related compounds indicated that lipophilicity and metabolic stability are critical factors influencing pharmacokinetic properties. The introduction of polar functional groups was shown to enhance solubility and bioavailability while maintaining activity .

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Heteroaromatic Ring

The substituent type and position on the heteroaromatic ring significantly impact physicochemical and biological properties.

Compound Name Heteroaromatic Ring Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride Pyridine Cl at position 5 C11H14Cl2N2O2 277.15 Hydrochloride salt improves solubility; pyridine ring offers moderate electron-withdrawing effects.
1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid Pyridine CN at position 5 C12H13N3O2 231.25 Cyano group (strong electron-withdrawing) may enhance binding to electron-rich targets; lower molecular weight.
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridine CF3 at position 5 C12H13F3N2O2 274.23 Trifluoromethyl group increases lipophilicity and metabolic stability; potential for CNS penetration.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine Cl at position 2 C10H12ClN3O2 241.67 Pyrimidine ring (two nitrogen atoms) enhances hydrogen bonding capacity; smaller molecular size may improve diffusion.
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid Pyridazine Cl at position 5, methyl, keto C11H13ClN3O3 271.70 Dihydropyridazine introduces ring strain and keto group; potential for redox activity or specific enzyme interactions.

Key Observations :

  • Pyrimidine and pyridazine analogs offer additional hydrogen bonding sites but may reduce solubility due to increased polarity.
  • Trifluoromethyl groups (e.g., ) improve metabolic stability and membrane permeability, critical for drug candidates.

Modifications on the Piperidine Ring

Variations in the piperidine ring substituents influence solubility, conformation, and target engagement.

Compound Name Piperidine Modification Molecular Weight (g/mol) Key Features
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide Methylamide at C4 335.75 Amide substitution reduces acidity of carboxylic acid; enhances lipophilicity and bioavailability.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl at N1 215.22 Ethoxycarbonyl acts as a protecting group; alters electronic properties and synthetic utility.
1-{5-[2-chloro-5-(hydroxymethyl)phenyl]pyridin-2-yl}piperidine-4-carboxylic acid Hydroxymethylphenyl substituent 340.81 Bulky aromatic substituent may sterically hinder interactions but improve specificity.

Key Observations :

  • Amide derivatives (e.g., ) are less acidic than carboxylic acids, favoring passive diffusion across membranes.
  • Bulky substituents (e.g., ) can enhance target specificity but may reduce solubility.

Key Observations :

    Biological Activity

    1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a piperidine ring fused with a chloropyridine moiety, which is common in many biologically active molecules. Its molecular formula is C11H13ClN2O2, with a molecular weight of approximately 240.69 g/mol. The presence of the carboxylic acid and chloropyridine functionalities enhances its chemical reactivity and solubility, making it suitable for various pharmaceutical applications.

    The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. For example, it has been implicated in enzyme inhibition studies, particularly concerning the ERK5 mitogen-activated protein kinase pathway, which plays a crucial role in cellular proliferation and survival .

    Biological Activities

    • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases, including ERK5. In vitro studies have demonstrated that modifications to the compound can enhance its potency against these targets while optimizing pharmacokinetic properties .
    • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV-1. For instance, related compounds were tested for their inhibitory activity against CCR5, a co-receptor critical for HIV entry into cells. Notably, some derivatives displayed IC₅₀ values comparable to established inhibitors like maraviroc .
    • CNS Activity : The piperidine and pyridyl moieties present in the compound are frequently associated with central nervous system (CNS) activity. This suggests potential applications in treating neurological disorders.

    Table 1: Summary of Biological Activities

    Activity TypeTarget/PathwayObserved EffectsReference
    Enzyme InhibitionERK5Potent inhibition leading to reduced cell proliferation
    AntiviralCCR5IC₅₀ values comparable to maraviroc
    CNS ActivityVarious CNS receptorsPotential therapeutic applications in neurological disorders

    Notable Research Findings

    • A study focused on optimizing the pharmacokinetics and potency of related compounds identified critical structural features that enhance ERK5 inhibition while minimizing off-target effects. This optimization is crucial for developing effective cancer therapies targeting this pathway .
    • Another investigation into piperidine derivatives revealed significant antiviral activity against HIV-1 with promising pharmacokinetic profiles, laying the groundwork for future drug development efforts aimed at combating viral infections .

    Q & A

    Q. What are the standard synthetic protocols for 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?

    The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

    • Step 1: Activation of the pyridine ring via chlorination under acidic conditions (e.g., HCl/1,4-dioxane at 20–50°C for 25 hours) .
    • Step 2: Piperidine coupling using catalysts like palladium diacetate with tert-butyl XPhos in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) .
    • Step 3: Purification via column chromatography or recrystallization, monitored by HPLC/TLC . Yield optimization focuses on solvent selection (acetonitrile vs. tert-butanol) and catalyst loading. Lower temperatures (20°C) reduce side reactions during intermediate steps .

    Q. Which spectroscopic techniques are essential for structural characterization of this compound?

    Key methods include:

    • NMR Spectroscopy: To confirm piperidine ring conformation and chloropyridine substitution patterns .
    • Mass Spectrometry (MS): For molecular weight verification (e.g., observed m/z ~241.67 for C₁₀H₁₂ClN₃O₂) .
    • IR Spectroscopy: To identify carboxylic acid (-COOH) and aromatic C-Cl stretches .

    Q. How should researchers handle and store this compound to ensure stability?

    • Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the chloropyridine moiety .
    • Avoid exposure to moisture or strong bases, which may degrade the carboxylic acid group .

    Advanced Research Questions

    Q. What strategies can resolve contradictions in reported biological activities of this compound?

    Discrepancies may arise from structural analogs (e.g., trifluoromethyl or bromo-substituted variants) or purity issues . Methodological solutions:

    • Purity Assessment: Use HPLC (>98% purity thresholds) and elemental analysis .
    • Comparative Studies: Test activity against analogs (e.g., 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid) under standardized assay conditions .

    Q. How can green chemistry principles improve the synthesis of this compound?

    • Solvent Replacement: Substitute acetonitrile with cyclopentyl methyl ether (CPME), a safer solvent .
    • Catalyst Recycling: Recover palladium catalysts via filtration or magnetic nanoparticles to reduce waste .
    • Microwave Assistance: Reduce reaction times (e.g., from 72 hours to <24 hours) while maintaining yields .

    Q. What computational approaches predict the compound’s reactivity or target interactions?

    • Docking Simulations: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging NMR-derived structural data .
    • DFT Calculations: Predict regioselectivity in reactions (e.g., amidation at C4 vs. C2 of piperidine) by analyzing electron density maps .

    Q. How do reaction conditions influence the regioselectivity of derivatization (e.g., esterification vs. amidation)?

    • Acid Catalysis: Sulfuric acid promotes esterification with alcohols at elevated temperatures (80–100°C) .
    • Coupling Reagents: Use HATU/DMAP for amidation under mild conditions (room temperature, 12–24 hours) .
    • Solvent Polarity: Polar aprotic solvents (DMSO) favor nucleophilic attack on the carboxylic acid .

    Methodological Considerations

    Q. What protocols ensure safe scale-up synthesis in academic labs?

    • Ventilation: Use fume hoods with HEPA filters to manage volatile reagents (e.g., HCl) .
    • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and minimize hazards .

    Q. How can researchers validate the compound’s stability under physiological conditions?

    • Forced Degradation Studies: Expose the compound to UV light, heat (40–60°C), and pH extremes (1–13), followed by HPLC-MS to identify degradation products (e.g., decarboxylated derivatives) .

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